![molecular formula C7H5BrClFZn B6303219 4-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF CAS No. 1072787-51-9](/img/structure/B6303219.png)
4-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF
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Overview
Description
4-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, is an organozinc compound and a widely used reagent in organic synthesis. It is a colorless and volatile liquid with a boiling point of 83 °C, and is soluble in many organic solvents. It has been used in various reactions, such as Wittig reactions, Staudinger reactions, and others. In addition, it is also useful for the synthesis of various organozinc compounds, including organozinc halides, and as an intermediate in the synthesis of various pharmaceuticals.
Scientific Research Applications
4-Chloro-2-fluorobenzylzinc bromide has been used in various scientific research applications. It has been used in the synthesis of various organozinc compounds, including organozinc halides and other organozinc derivatives. It has also been used in the synthesis of various pharmaceuticals and other bioactive compounds. In addition, it has been used in the synthesis of various polymers and other materials.
Mechanism of Action
4-Chloro-2-fluorobenzylzinc bromide reacts with aldehydes and ketones to form organozinc halides. The reaction mechanism involves the nucleophilic attack of the zinc bromide on the carbonyl carbon of the aldehyde or ketone, followed by a bromide ion-promoted elimination of the resulting organozinc halide.
Biochemical and Physiological Effects
4-Chloro-2-fluorobenzylzinc bromide has not been tested for its biochemical and physiological effects. As such, its effects on the body are unknown.
Advantages and Limitations for Lab Experiments
4-Chloro-2-fluorobenzylzinc bromide is a useful reagent for organic synthesis. It is a colorless and volatile liquid, and is soluble in many organic solvents. It is also relatively easy to synthesize and purify, making it suitable for laboratory experiments. However, it is also toxic, and should be handled with care.
Future Directions
Future research could focus on the development of new and more efficient synthetic routes for the synthesis of 4-chloro-2-fluorobenzylzinc bromide. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential applications of the compound in various fields, such as materials science and pharmaceuticals. Finally, research could be conducted to investigate the potential toxicity of the compound, and to develop safer and more efficient methods for its synthesis and use.
Synthesis Methods
4-Chloro-2-fluorobenzylzinc bromide can be synthesized from the reaction of 4-chloro-2-fluorobenzaldehyde with zinc bromide in THF. The reaction is carried out at room temperature, and the product is isolated by distillation. The product can be further purified by recrystallization.
properties
IUPAC Name |
bromozinc(1+);4-chloro-2-fluoro-1-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMBKBAUTSSVKH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzylzinc bromide |
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